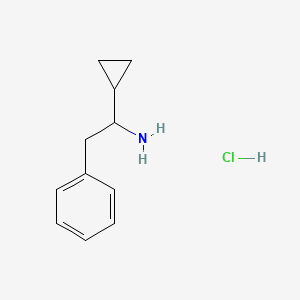

1-Cyclopropyl-2-phenylethan-1-amine hydrochloride

Descripción general

Descripción

1-Cyclopropyl-2-phenylethan-1-amine hydrochloride is a chemical compound with the CAS Number: 1334148-78-5 . It has a molecular weight of 197.71 and is typically in powder form . The IUPAC name for this compound is 1-cyclopropyl-2-phenylethanamine hydrochloride .

Molecular Structure Analysis

The InChI code for 1-Cyclopropyl-2-phenylethan-1-amine hydrochloride is 1S/C11H15N.ClH/c12-11(10-6-7-10)8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

1-Cyclopropyl-2-phenylethan-1-amine hydrochloride is a powder at room temperature . It has a molecular weight of 197.71 .Aplicaciones Científicas De Investigación

Copper-promoted N-cyclopropylation

Copper-promoted N-cyclopropylation of anilines and amines with cyclopropylboronic acid, in the presence of copper acetate and bipyridine, affords N-cyclopropyl derivatives. This method, applicable to both primary and secondary aliphatic amines, provides good to excellent yields under an air atmosphere, demonstrating the versatility and efficiency of copper catalysis in promoting N-cyclopropylation reactions (Bénard, Neuville, & Zhu, 2010).

Enantioselective Gelation and Helix Formation

Novel poly(phenylacetylene)s bearing β-cyclodextrin residues exhibit enantioselective gelation in response to chiral amines, forming hierarchical superstructured helical assemblies. This study highlights the influence of linkage groups on conformational changes and demonstrates the potential of such polymeric systems in chiroptical applications (Maeda, Mochizuki, Osato, & Yashima, 2011).

Vasorelaxant Effects via Soluble Guanylate Cyclase-cGMP Pathway

1-Nitro-2-phenylethane, an organic NO₂-containing molecule from plants, exhibits vasodilator effects by stimulating the soluble guanylate cyclase-cGMP pathway, independent of endothelial layer integrity. This study provides insights into its hypotensive and vasodilator properties, opening avenues for further pharmacological exploration (Brito et al., 2013).

Cyclopropanation of Enamines and Trimethylsilyl Enol Ethers

The reaction of enamines with diethylaluminum iodide and trimethylsilyl enol ethers results in cyclopropyl amines and 1-phenylcyclopropan-1-ols. This method highlights the utility of aluminum carbenoids in cyclopropanation, offering an efficient alternative to traditional reagents for synthesizing cyclopropyl amines (Kadikova et al., 2015).

Oxidation of Cyclopropylamines

Oxidation of 2-phenylcyclopropylamine with lead tetraacetate generates cinnamaldehyde, demonstrating a method for C=C bond cleavage in cycloalkenes. This reaction provides a novel approach to synthesizing important intermediates and highlights the intermediacy of nitrenium ions (Hiyama, Koide, & Nozaki, 1975).

Safety And Hazards

Propiedades

IUPAC Name |

1-cyclopropyl-2-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c12-11(10-6-7-10)8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVSCQQPZCEEEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-2-phenylethan-1-amine hydrochloride | |

CAS RN |

1334148-78-5 | |

| Record name | Benzeneethanamine, α-cyclopropyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334148-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate](/img/structure/B1524435.png)

![4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid](/img/structure/B1524441.png)